Stannane, (3-chloro-1-methylenepropyl)trimethyl-
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Overview
Description
Stannane, (3-chloro-1-methylenepropyl)trimethyl- is an organotin compound with the molecular formula C₇H₁₅ClSn It is a derivative of stannane, where the tin atom is bonded to three methyl groups and a 3-chloro-1-methylenepropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (3-chloro-1-methylenepropyl)trimethyl- typically involves the reaction of trimethyltin chloride with 3-chloro-1-methylenepropyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Stannane, (3-chloro-1-methylenepropyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution: Products include various organotin compounds with different functional groups replacing the chlorine atom.
Oxidation: Products include organotin oxides or hydroxides.
Reduction: Products include lower oxidation state tin compounds.
Scientific Research Applications
Stannane, (3-chloro-1-methylenepropyl)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of Stannane, (3-chloro-1-methylenepropyl)trimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chlorotrimethylstannane: Similar in structure but lacks the 3-chloro-1-methylenepropyl group.
Trimethyltin chloride: Another organotin compound with three methyl groups and a chlorine atom.
Trimethylstannyl chloride: Similar to trimethyltin chloride but with different reactivity.
Uniqueness
Stannane, (3-chloro-1-methylenepropyl)trimethyl- is unique due to the presence of the 3-chloro-1-methylenepropyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
85370-32-7 |
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Molecular Formula |
C7H15ClSn |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
4-chlorobut-1-en-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C4H6Cl.3CH3.Sn/c1-2-3-4-5;;;;/h1,3-4H2;3*1H3; |
InChI Key |
CRTSSODYJHOAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=C)CCCl |
Origin of Product |
United States |
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